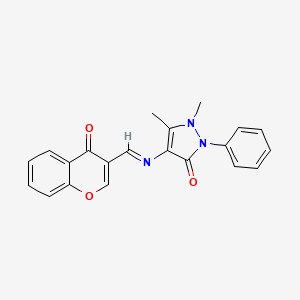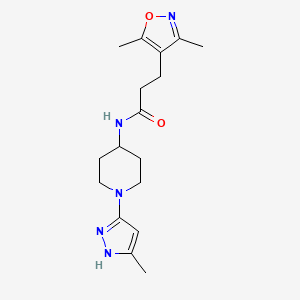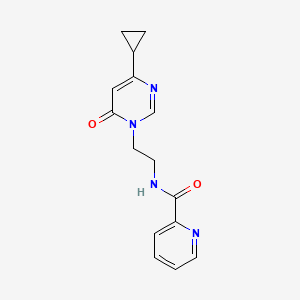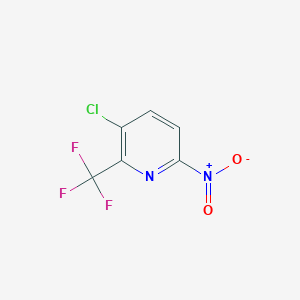
1,3-Thiazinane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Thiazinane-2-thione, also known as 5,6-dihydro-4H-1,3-thiazine-2-thiol, is a heterocyclic organic compound . It has a molecular weight of 133.24 and its IUPAC name is 5,6-dihydro-4H-1,3-thiazine-2-thiol . The compound is solid in physical form .
Synthesis Analysis
There are several methods available for the synthesis of thiazine derivatives . For instance, a gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane has been reported . This method gives rise to a broad scope of 1,3-thiazine derivatives with excellent yields in short reaction times . Another method involves the synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 1,3-Thiazinane-2-thione consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom . The InChI code for this compound is 1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2, (H,5,6) .
Physical And Chemical Properties Analysis
1,3-Thiazinane-2-thione is a solid compound with a melting point of 132-135°C . It has a molecular weight of 133.24 . The compound is characterized by its IUPAC name, 5,6-dihydro-4H-1,3-thiazine-2-thiol .
科学的研究の応用
Alzheimer's Disease Research
The discovery of Verubecestat, a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative, demonstrates the application of thiazinane-related compounds in Alzheimer's disease treatment. Verubecestat is a high-affinity β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, showing promise in phase 3 clinical evaluation for treating mild to moderate and prodromal Alzheimer's disease (Scott et al., 2016).
Ionic Conductivity Enhancement
Research on a 1,2,3-triazolium-based poly(siloxane ionic liquid) highlights the role of thiol-ene coupling in synthesizing materials with enhanced ionic conductivity. This poly(1,2,3-triazolium) showcases the highest value of bulk anhydrous ionic conductivity reported for PILs, making it significant for applications requiring high ionic conductivity (Jourdain et al., 2016).
Polymer and Materials Synthesis
Thiol-click chemistry, involving reactions with thiols, is pivotal in creating new chemical syntheses and materials applications. Thiols' high reactivity under benign conditions with a wide range of chemical species extends their utility in chemical, biological, physical, materials, and engineering fields, demonstrating a multifaceted toolbox for small molecule and polymer synthesis (Hoyle et al., 2010).
Sensing and Detection Technologies
The development of new chemodosimetric reagents demonstrates the application of thiazinane derivatives as ratiometric probes for detecting cysteine and homocysteine. These reagents, through the formation of thiazolidine and thiazinane derivatives, offer a platform for colorimetric/fluorogenic as well as ratiometric sensors under physiological conditions, showcasing specificity towards cysteine and homocysteine even amidst various amino acids, glucose, and DNA (Das et al., 2012).
Oxygen Inhibition in Polymerization
Strategies to reduce oxygen inhibition in photoinduced polymerization have been explored, with thiol-ene reactions playing a significant role. This research provides insights into improving polymerization processes, particularly when dealing with acrylates and methacrylates, by mitigating the effects of atmospheric oxygen. It highlights the use of multifunctional alkylthiols and polymeric thiols to improve the final DBC and cure time, demonstrating the importance of thiols in advancing polymer science (Ligon et al., 2014).
Safety and Hazards
1,3-Thiazinane-2-thione is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and can cause harm if it comes into contact with the skin or if inhaled . Safety measures include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .
将来の方向性
The future directions for the study of 1,3-Thiazinane-2-thione could involve further exploration of its synthesis methods, as well as its potential biological activities . The development of new protocols for the efficient synthesis of heterocyclic compounds like 1,3-Thiazinane-2-thione is a continuous challenging aim in the discovery of new strategies for diversity-oriented synthesis .
特性
IUPAC Name |
1,3-thiazinane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c6-4-5-2-1-3-7-4/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNHRKCQTQIIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(SC1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)

![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)



![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2749856.png)
![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2749859.png)
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2749860.png)

